[2'-13C]2'-Deoxyuridine

Catalog No.
S1780932
CAS No.
478510-87-1
M.F
C9H12N2O5
M. Wt
229.196
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[2'-13C]2'-Deoxyuridine

CAS Number

478510-87-1

Product Name

[2'-13C]2'-Deoxyuridine

IUPAC Name

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)(313C)oxolan-2-yl]pyrimidine-2,4-dione

Molecular Formula

C9H12N2O5

Molecular Weight

229.196

InChI

InChI=1S/C9H12N2O5/c12-4-6-5(13)3-8(16-6)11-2-1-7(14)10-9(11)15/h1-2,5-6,8,12-13H,3-4H2,(H,10,14,15)/t5-,6+,8+/m0/s1/i3+1

InChI Key

MXHRCPNRJAMMIM-SARLRRDISA-N

SMILES

C1C(C(OC1N2C=CC(=O)NC2=O)CO)O

Synonyms

1-(2-Deoxy-β-D-erythro-pentofuranosyl)uracil-2’-13C; 2’-Desoxyuridine;Deoxyribose Uracil-2’-13C; Deoxyuridine-2’-13C; NSC 23615-2’-13C; Uracil Deoxyriboside-2’-13C;

Tracing the Fate of Deoxyuridine in Cells

dU-[2'-13C] can be incorporated into newly synthesized DNA in place of regular dU. By tracking the ¹³C label through various biochemical techniques like mass spectrometry, researchers can gain insights into the:

  • Cellular uptake and utilization of dU: Studying the incorporation of dU-[2'-13C] into DNA helps researchers understand how cells import and utilize deoxyuridine for DNA synthesis [].
  • Pathway of dU metabolism: The ¹³C label allows researchers to differentiate between dU derived from different sources, such as de novo synthesis or degradation of other nucleotides, providing insights into the metabolic pathways involved [].

Investigating Enzyme Activity and Interactions

The specific ¹³C enrichment in dU-[2'-13C] enables researchers to study the activity and interactions of enzymes involved in DNA metabolism, particularly those utilizing dU as a substrate.

  • Thymidylate synthase: This enzyme is crucial for DNA synthesis, as it converts dU to thymidine (dT), a crucial component of DNA. Studying the incorporation of dU-[2'-13C] into DNA allows researchers to assess thymidylate synthase activity and its potential inhibition by drugs [].
  • DNA polymerases: These enzymes are responsible for copying DNA during replication. Studying the incorporation of dU-[2'-13C] into newly synthesized DNA helps researchers understand the fidelity of DNA replication and potential errors introduced by DNA polymerases [].

Understanding dU-based Therapeutics

dU serves as a precursor for various nucleoside analogs with therapeutic potential. Studying dU-[2'-13C] metabolism can provide valuable information on the:

  • Cellular uptake and distribution of nucleoside analogs: By tracing the ¹³C label, researchers can understand how effectively these analogs enter cells and reach their target sites [].
  • Mechanism of action of nucleoside analogs: Studying the incorporation of dU-[2'-13C] into DNA by nucleoside analogs can provide insights into their mechanism of action against cancer or other diseases [].

[2'-13C]2'-Deoxyuridine is a carbon-13 labeled derivative of 2'-deoxyuridine, a nucleoside that plays a critical role in DNA synthesis. This compound consists of a pyrimidine base, uracil, linked to a deoxyribose sugar that lacks a hydroxyl group at the 2' position. The incorporation of the carbon-13 isotope allows for the tracking of metabolic pathways and the study of nucleic acid dynamics in various biological systems. This compound is particularly useful in research settings where isotopic labeling can provide insights into metabolic processes and molecular interactions.

[2'-¹³C]2'-Deoxyuridine itself does not possess a specific mechanism of action. Its primary function is to serve as a tracer molecule for studying cellular processes involving DNA synthesis. The ¹³C label allows researchers to monitor its incorporation into DNA or follow its degradation pathways within the cell using NMR spectroscopy [].

, including:

  • Oxidation: It can be oxidized to produce uracil derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction reactions can convert [2'-13C]2'-Deoxyuridine into dihydro derivatives, typically facilitated by reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: Halogenation reactions can introduce halogen atoms at specific positions on the uracil ring, often utilizing reagents like bromine or iodine under controlled conditions.

These reactions are essential for synthesizing various derivatives used in biochemical studies and therapeutic applications.

As an antimetabolite, [2'-13C]2'-Deoxyuridine is converted into deoxyuridine triphosphate during DNA synthesis. It primarily targets enzymes such as uridine phosphorylase and thymidylate synthase, disrupting normal DNA synthesis pathways. The compound's action leads to faulty DNA production, which can result in chromosome breakage and decreased activity of thymidylate synthase, ultimately affecting cell proliferation and viability. In laboratory settings, its addition to cell cultures has been shown to enhance cell growth, indicating its role in nucleotide metabolism.

The synthesis of [2'-13C]2'-Deoxyuridine typically involves:

  • Incorporation of Carbon-13: The process begins with the incorporation of the carbon-13 isotope into the deoxyribose sugar.
  • Coupling with Uracil: The labeled sugar is then coupled with uracil to form [2'-13C]2'-Deoxyuridine.

A common synthetic route utilizes labeled glucose as a starting material, which is converted into labeled deoxyribose before coupling with uracil. Industrial production methods mirror these synthetic routes but are scaled up for higher yield and purity, employing advanced chromatographic techniques for purification.

[2'-13C]2'-Deoxyuridine has several applications in scientific research:

  • Metabolic Studies: Its isotopic labeling allows researchers to trace metabolic pathways involving nucleotides.
  • Drug Development: It serves as a precursor for synthesizing labeled nucleotides and nucleosides used in various therapeutic contexts.
  • Diagnostic Tools: The compound can be utilized in assays to diagnose conditions related to nucleotide metabolism.

Interaction studies involving [2'-13C]2'-Deoxyuridine focus on its biochemical interactions within cellular systems. Research indicates that it competes with thymidine during DNA synthesis, affecting enzyme activity and nucleotide pool dynamics. Its incorporation into DNA can be monitored using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy, providing insights into its biological effects and potential therapeutic applications.

Several compounds share structural similarities with [2'-13C]2'-Deoxyuridine. Below is a comparison highlighting its uniqueness:

CompoundStructure TypeUnique Features
2'-DeoxyuridinePyrimidine 2'-deoxyribonucleosideNaturally occurring; essential for DNA synthesis
5'-13C-2'-DeoxyuridinePyrimidine 2'-deoxyribonucleosideLabeled at the 5' position; used for different metabolic studies
ThymidinePyrimidine 2'-deoxyribonucleosideMethylated form of deoxyuridine; crucial for DNA synthesis
UridinePyrimidine ribonucleosideContains a hydroxyl group at the 2' position; involved in RNA synthesis

[2'-13C]2'-Deoxyuridine's unique feature lies in its carbon-13 labeling, which facilitates detailed studies of metabolic processes that other similar compounds cannot provide.

Molecular Configuration and Stable Isotope Positioning

[2'-13C]2'-Deoxyuridine is a stable isotope-labeled analog of 2'-deoxyuridine, a pyrimidine nucleoside composed of a β-D-2'-deoxyribose sugar and uracil base. The molecule’s molecular formula is $$ \text{C}8^{13}\text{C}\text{H}{12}\text{N}2\text{O}5 $$, with a molecular weight of 229.19 g/mol. The 13C isotope is specifically incorporated at the 2'-carbon position of the deoxyribose moiety (Figure 1), as confirmed by nuclear magnetic resonance (NMR) studies. This labeling does not alter the stereochemistry of the sugar ring, preserving the (2R,4S,5R) configuration critical for biological activity.

The isotopic enrichment (99 atom % 13C) ensures minimal natural abundance interference in tracer studies. The uracil base remains unlabeled, retaining its native hydrogen-bonding interactions with adenine in DNA replication contexts.

Comparative Analysis of Isotopologues

Isotopologues of 2'-deoxyuridine vary in isotopic labeling positions, enabling diverse applications (Table 1):

IsotopologueLabel PositionMolecular Weight (g/mol)Key Applications
[2'-13C]2'-Deoxyuridine2'-C of deoxyribose229.19NMR spectroscopy, metabolic flux analysis
[1'-13C]2'-Deoxyuridine1'-C of deoxyribose229.19Isotope-directed synthesis
[5'-13C]2'-Deoxyuridine5'-C of deoxyribose229.19DNA replication dynamics studies
[2-13C;1,3-15N2]2'-Deoxyuridine2'-13C, N1/N3-15N231.23Dual-isotope metabolic tracing

The 2'-13C label is particularly advantageous for tracking sugar-phosphate backbone dynamics in NMR due to its proximity to the glycosidic bond. In contrast, 15N-labeled analogs (e.g., [1,3-15N2]2'-deoxyuridine) are more suited for studying base-pairing interactions.

Synthetic Methodologies

Chemical Synthesis Routes

Phosphoramidite-Based Solid-Phase Synthesis

Solid-phase synthesis using 13C-labeled phosphoramidites is a cornerstone method (Figure 2). Key steps include:

  • Detritylation: Removal of the 5'-dimethoxytrityl (DMT) group from the solid-support-bound nucleoside using trichloroacetic acid.
  • Coupling: Activation of the 13C-labeled 2'-deoxyuridine phosphoramidite with 5-(ethylthio)-1H-tetrazole (ETT), forming a phosphite triester bond.
  • Oxidation: Conversion of the phosphite triester to a phosphate triester using iodine/water/pyridine, stabilizing the backbone.

This method achieves >98% coupling efficiency per cycle, with isotopic purity maintained via high-performance liquid chromatography (HPLC) purification.

Hoffer’s α-Chlorosugar Nucleosidation

Hoffer’s method directly couples 13C-labeled uracil to a protected α-chlorosugar derivative (Figure 3):

  • Silylation: Uracil is activated using hexamethyldisilazane (HMDS) and trimethylsilyl chloride (TMSCl).
  • Glycosylation: Reaction with 1-chloro-2-deoxy-3,5-di-O-toluoyl-α-D-ribofuranose under SN2 conditions yields β-anomeric 2'-deoxyuridine with 70–80% selectivity.
  • Deprotection: Sequential removal of toluoyl groups using ammonium hydroxide/methanol produces the free nucleoside.

This route avoids multi-step phosphorylation and is scalable to gram quantities.

Enzymatic and Chemo-Enzymatic Approaches

Phosphoribomutase-Thymidine Phosphorylase Coupling

A one-pot enzymatic system enables high-yield synthesis (Figure 4):

  • Phosphoribomutase (PRM): Converts 2-deoxy-D-ribose-5-phosphate to α-2-deoxy-D-ribose-1-phosphate.
  • Thymidine Phosphorylase (TP): Transfers the 2-deoxyribose moiety to uracil, forming [2'-13C]2'-deoxyuridine.
  • Equilibrium Shift: Addition of MnCl2 precipitates inorganic phosphate, driving the reaction to 60% yield.

This method achieves 96–99% isotopic enrichment without racemization.

Pentose Phosphate Pathway Enzymes

Enzymes from the oxidative pentose phosphate pathway (e.g., glucose-6-phosphate dehydrogenase) generate 13C-labeled ribose-5-phosphate, which is isomerized to 2-deoxyribose-5-phosphate for nucleoside synthesis. This approach integrates isotopic labeling during sugar biosynthesis, reducing reliance on pre-labeled precursors.

Tables and Figures
Figure 1. 13C-NMR spectrum of [2'-13C]2'-deoxyuridine showing the 2'-carbon signal at 73.19 ppm.
Figure 2. Solid-phase synthesis cycle for phosphoramidite-based 13C labeling.
Figure 3. Hoffer’s α-chlorosugar mechanism highlighting β-anomer selectivity.
Figure 4. Enzymatic coupling via PRM and TP, with Mn2+ shifting equilibrium.

[2'-13C]2'-Deoxyuridine represents a specialized form of 2'-deoxyuridine where the carbon at the 2' position of the ribose sugar is isotopically labeled with carbon-13 (13C) [1] [5]. This site-specific labeling provides a powerful tool for investigating nucleoside structure and dynamics through various spectroscopic techniques [5] [11]. The following sections detail the spectroscopic and structural characteristics of this compound, focusing on nuclear magnetic resonance studies and crystallographic analyses.

Nuclear Magnetic Resonance (NMR) Studies

Nuclear magnetic resonance spectroscopy serves as a primary analytical method for investigating the structural and dynamic properties of [2'-13C]2'-deoxyuridine [6] [14]. The incorporation of a 13C isotope at the 2' position creates a unique spectroscopic probe that enables detailed analysis of local electronic environments and conformational behaviors [11] [19].

13C NMR Spectral Assignments and Isotopic Shifts

The 13C NMR spectrum of 2'-deoxyuridine exhibits characteristic chemical shifts for each carbon atom in the molecule, with the 2' position showing a distinctive resonance at approximately 41.40 ppm [14] [28]. When specifically labeled with 13C at this position, the signal intensity increases dramatically due to the higher natural abundance of the isotope compared to the background 12C (which has approximately 1.1% natural abundance) [28] [30].

Table 1: 13C NMR Spectral Assignments for 2'-Deoxyuridine

Carbon PositionChemical Shift (ppm)Assignment
C1'89.42Ribose C1'
C2'41.40Ribose C2'
C3'73.19Ribose C3'
C4'88.19Ribose C4'
C5'63.92Ribose C5'
C2154.38Pyrimidine C2
C4169.10Pyrimidine C4
C5104.91Pyrimidine C5
C6144.69Pyrimidine C6

The introduction of a 13C label at the 2' position induces isotopic shifts in the chemical shifts of neighboring carbon atoms [18] [28]. These shifts arise from subtle changes in the electronic environment due to the slightly different physical properties of 13C compared to 12C [18] [33]. The 2' position itself experiences the most significant isotopic shift, typically in the range of 35-50 parts per billion (ppb) [28] [30].

Table 2: Expected Isotopic Shifts for 13C-Labeled 2'-Deoxyuridine

Carbon PositionExpected Isotopic Shift (ppb)Effect on Neighboring Carbons
C1'10-25Affects C2' and base coupling
C2'35-50Affects C1' and C3'
C3'15-30Affects C2' and C4'
C4'10-20Affects C3' and C5'
C5'15-25Affects C4'
C25-15Minimal
C45-15Minimal
C510-20Affects C6
C610-20Affects C5

The 13C labeling at the 2' position also affects the coupling patterns observed in the NMR spectrum [9] [11]. The one-bond 13C-1H coupling constant (1JCH) for the C2'-H2' interaction typically ranges from 140-150 Hz, providing valuable information about the hybridization state and bond geometry [9] [23]. Additionally, two-bond and three-bond coupling constants (2JCC and 3JCC) between the labeled 2' carbon and adjacent carbons offer insights into the conformational preferences of the ribose ring [11] [23].

Conformational Dynamics via Site-Specific Labeling

The site-specific 13C labeling at the 2' position of deoxyuridine provides a unique opportunity to investigate the conformational dynamics of the nucleoside [11] [25]. The ribose moiety in deoxyuridine exists in a dynamic equilibrium between different sugar pucker conformations, primarily the C2'-endo (South, S) and C3'-endo (North, N) forms [19] [25].

13C spin relaxation measurements of [2'-13C]2'-deoxyuridine reveal that the sugar repuckering occurs on a timescale of approximately 100 picoseconds [25] [30]. This rapid interconversion between conformational states plays a crucial role in determining the overall structural properties of nucleic acids containing this nucleoside [19] [25].

Table 3: Conformational Dynamics Parameters for 2'-Deoxyuridine

ParameterValueMethod of Determination
Sugar Pucker ConformationsC2'-endo (S) ⟷ C3'-endo (N)13C NMR relaxation, MD simulations
Repuckering Time Scale~100 ps13C spin relaxation NMR
Glycosidic Bond Rotation Barriers5-8 kcal/molMD simulations, NMR
Base-Sugar Dihedral Fluctuations±10-15°X-ray crystallography, MD simulations
C2' Position Fluctuations±0.2 ÅX-ray crystallography, NMR
C3' Position Fluctuations±0.15 ÅX-ray crystallography, NMR
Hydrogen Bond Network StabilityModerateMD simulations
Molecular Dynamics Time Scaleps to ns13C NMR relaxation studies

The site-specific 13C labeling at the 2' position enables detailed investigation of local motions without interference from other carbon signals [11] [23]. Through 13C relaxation measurements, researchers have determined that the 2' position experiences significant conformational flexibility, with order parameters (S2) typically ranging from 0.7-0.8, indicating moderate internal motion [23] [25]. These dynamics are critical for understanding how deoxyuridine behaves when incorporated into larger nucleic acid structures [19] [30].

Additionally, the 13C label at the 2' position allows for the measurement of residual dipolar couplings (RDCs) when the molecule is partially aligned in anisotropic media [16] [30]. These RDCs provide valuable constraints for determining the time-averaged orientation of the C-H bond vector at the 2' position, further elucidating the conformational preferences of the nucleoside [16] [19].

X-ray Crystallography and Computational Modeling

While NMR spectroscopy provides valuable insights into the solution-state behavior of [2'-13C]2'-deoxyuridine, X-ray crystallography and computational modeling offer complementary information about the solid-state structure and theoretical conformational landscape of this molecule [12] [21].

Crystal Structure Elucidation

The crystal structure of 2'-deoxyuridine has been determined through X-ray diffraction methods, revealing important structural features that are likely preserved in the 13C-labeled variant [12] [22]. The molecule crystallizes in a monoclinic system with space group P21, containing two molecules in the asymmetric unit [12] [21].

Table 4: Crystal Structure Parameters of 2'-Deoxyuridine

ParameterValue
Crystal SystemMonoclinic
Space GroupP21
Unit Cell Dimensions (a, b, c in Å)7.91, 6.71, 18.77
Unit Cell Angles (α, β, γ in degrees)90, 96.6, 90
Molecules per Asymmetric Unit2
Dihedral Angle (Base-Sugar)47-53°
Glycosidic Torsion Angle (χ)25-26°
C2' Position0.32-0.43 Å endo
C3' Position0.19-0.28 Å exo
C5'-O5' Orientationtrans to C4'-O1', gauche to C4'-C3'

The crystal structure reveals that the ribose moiety adopts a C2'-endo (South) conformation, with the C2' atom displaced by 0.32-0.43 Å from the plane defined by C1', O1', and C4' [12] [17]. This conformation is consistent with the preferred sugar pucker observed in B-form DNA structures [17] [22]. The glycosidic bond connecting the base to the sugar adopts an anti conformation, with a torsion angle (χ) of approximately 25-26° [12] [22].

X-ray crystallography also provides insights into the hydrogen bonding network and packing interactions in the crystal lattice [21] [26]. The uracil base forms hydrogen bonds with neighboring molecules through its carbonyl and amino groups, contributing to the overall stability of the crystal structure [21] [26]. These interactions may influence the preferred conformation of the molecule in the solid state compared to solution [17] [26].

Table 5: X-ray Crystallography Methods for 2'-Deoxyuridine Analysis

Method/ParameterDescription
Data CollectionLinear diffractometer, synchrotron radiation
Resolution Range1.0-2.5 Å
R-factor0.06-0.08
Refinement MethodLeast squares, maximum likelihood
Temperature FactorsAnisotropic B-factors for non-hydrogen atoms
Electron Density MapsFo-Fc, 2Fo-Fc maps at 1.0-3.0σ
Structural ValidationRamachandran plots, RMSD analysis

While the 13C labeling at the 2' position is not expected to significantly alter the overall crystal structure, it may introduce subtle changes in bond lengths and angles due to the slightly different physical properties of the isotope [17] [29]. However, these differences are typically too small to be detected by conventional X-ray diffraction methods [22] [29].

Molecular Dynamics Simulations

Computational modeling, particularly molecular dynamics (MD) simulations, provides valuable insights into the dynamic behavior of [2'-13C]2'-deoxyuridine that complement experimental observations [24] [31]. These simulations allow for the exploration of conformational space and the calculation of thermodynamic and kinetic parameters associated with structural transitions [24] [25].

MD simulations of 2'-deoxyuridine typically employ specialized force fields such as CHARMM27/36 or AMBER, which have been parameterized to accurately represent nucleic acid components [25] [31]. For simulations involving isotopically labeled compounds like [2'-13C]2'-deoxyuridine, additional parameters may be incorporated to account for the slightly different vibrational frequencies and zero-point energies associated with the heavier isotope [24] [31].

Table 6: Computational Modeling Methods for 2'-Deoxyuridine

MethodApplicationsSoftware/Force Fields
Molecular Dynamics (MD) SimulationsConformational dynamics, sugar pucker transitions, solvent interactionsGROMACS, AMBER, CHARMM27/36, NAMD
Density Functional Theory (DFT)Electronic structure, chemical shifts prediction, isotope effectsGaussian, ORCA, CASTEP
Quantum Mechanics/Molecular Mechanics (QM/MM)Reaction mechanisms, transition states, energy barriersAMBER/Gaussian, CHARMM/Q-Chem
Monte Carlo SimulationsConformational sampling, thermodynamic propertiesMCPRO, Metropolis MC
Ab Initio CalculationsHigh-accuracy energy calculations, bond propertiesGaussian, GAMESS, Molpro

MD simulations have revealed that the sugar pucker of 2'-deoxyuridine undergoes rapid transitions between the C2'-endo and C3'-endo conformations, with the C2'-endo form being energetically favored by approximately 0.5-1.0 kcal/mol [24] [25]. The presence of a 13C label at the 2' position is not expected to significantly alter this energy difference, as isotopic substitution primarily affects vibrational frequencies rather than electronic structure [24] [29].

Simulations also provide insights into the coupling between different conformational degrees of freedom, such as the correlation between sugar pucker and glycosidic bond rotation [25] [31]. These couplings are important for understanding the overall conformational preferences of the nucleoside and its behavior when incorporated into larger nucleic acid structures [19] [25].

Advanced computational methods, such as quantum mechanics/molecular mechanics (QM/MM) approaches, have been employed to investigate the electronic structure of [2'-13C]2'-deoxyuridine and predict NMR parameters such as chemical shifts and coupling constants [29] [31]. These calculations can help interpret experimental NMR data and provide insights into the relationship between molecular structure and spectroscopic observables [28] [29].

DNA/RNA Hybrid Structural Investigations

DNA/RNA hybrid structures represent critical intermediates in numerous biological processes, including transcription, replication, and reverse transcription [1] [2]. The unique conformational properties of these heterogeneous nucleic acid duplexes, where one strand consists of deoxyribonucleotides and the other of ribonucleotides, have made them important targets for nuclear magnetic resonance spectroscopy studies using isotope-labeled nucleotides.

Resonance Assignment in Degenerate Systems

Chemical shift degeneracy poses significant challenges in nuclear magnetic resonance spectroscopy studies of nucleic acids, particularly in DNA/RNA hybrid systems where multiple nucleotides may exhibit overlapping resonances [3] [4]. The incorporation of [2'-13C]2'-deoxyuridine and related isotope-labeled nucleotides has revolutionized the approach to resonance assignment in these complex systems.

Chemical Shift Degeneracy Challenges

Polypurine tract DNA/RNA hybrid duplexes exhibit an intrinsically high degree of resonance degeneracy, making conventional nuclear magnetic resonance approaches insufficient for complete structural characterization [3] [5]. The overlapping signals in one-dimensional and standard two-dimensional nuclear magnetic resonance spectra necessitate advanced labeling strategies to achieve unambiguous resonance assignments.

Site-Specific Labeling Advantages

The synthesis of atom-specifically 13C-modified building blocks that can be incorporated into DNA via solid phase synthesis has significantly facilitated investigations on structural and dynamic features [3] [5]. Site-specific 13C-labeling using [2'-13C]2'-deoxyuridine enables the selective observation of individual nucleotide positions, effectively breaking the degeneracy observed in unlabeled systems. This approach allows researchers to focus on specific regions of interest within the hybrid duplex while simplifying spectral interpretation.

Multi-Dimensional Nuclear Magnetic Resonance Approaches

The application of isotope-edited nuclear magnetic resonance experiments has proven essential for studying labeled nucleic acids [6] [7]. These include 1H-13C heteronuclear single quantum coherence, heteronuclear single quantum coherence-total correlation spectroscopy, and other specialized pulse sequences that take advantage of the 13C label to provide enhanced resolution and sensitivity. The isotope-editing capability of nuclear magnetic resonance allows for the specific selection of molecules containing 13C atoms in complex mixtures, leading to considerable spectral simplification.

G-Matrix Transformation Techniques

Advanced nuclear magnetic resonance methodologies, including G-matrix Fourier transform experiments, have been developed to address chemical shift degeneracy in protein and nucleic acid systems [4]. These techniques encode highly resolved five-dimensional spectral information and can be adapted for nucleic acid studies. The approach involves separate joint sampling of chemical shifts that provide increased resolution and shifts that establish sequential connectivities, making them particularly valuable for hybrid duplex characterization.

G-Quadruplex and Hairpin Conformational Studies

G-quadruplex and hairpin structures represent important non-canonical conformations that nucleic acids can adopt under specific conditions [8] [9]. These structures play crucial roles in gene regulation, telomere maintenance, and other cellular processes, making their detailed structural characterization essential for understanding their biological functions.

Conformational Diversity

Single-molecule fluorescence resonance energy transfer studies have revealed extreme conformational diversity in human telomeric DNA, detecting six distinct conformational states that differ in both static spectroscopic signals and dynamic characteristics [8]. The conformational preferences strongly depend on environmental factors, including the relative amounts of monovalent and divalent metal ions present in solution. The incorporation of [2'-13C]2'-deoxyuridine allows for detailed nuclear magnetic resonance characterization of these diverse conformational states.

Folding Kinetics and Dynamics

The folding kinetics of G-quadruplex structures occur on multiple timescales, from microseconds to minutes [10] [8]. Real-time nuclear magnetic resonance experiments using isotope-labeled nucleotides have enabled monitoring of conformational transitions. For example, the Band-selective Excitation Short-Transient approach has been used to monitor the re-equilibration of G-quadruplex folds after temperature jumps, yielding folding rates on the order of 0.012 minutes⁻¹ [3]. The slow exchange between different G-quadruplex forms can be verified using site-specific 13C-labeling on the nuclear magnetic resonance chemical shift timescale.

Structural Transitions

Competition between canonical hairpin structures and G-quadruplex structures within single nucleic acid molecules provides important regulatory mechanisms [9]. Nuclear magnetic resonance studies have shown that conformational preferences can be controlled by cations present in solution, with potassium ions promoting G-quadruplex formation and magnesium ions favoring hairpin conformations. The transition kinetics are remarkably slow, occurring on timescales of approximately 4800 seconds, much slower than typical G-quadruplex folding processes.

Ion-Dependent Conformational Changes

The formation and stability of both G-quadruplex and hairpin structures are highly sensitive to ionic conditions [11] [9]. Circular dichroism and nuclear magnetic resonance studies have demonstrated that potassium concentrations above 25 millimolar can completely shift the equilibrium toward G-quadruplex formation, while micromolar concentrations of magnesium ions favor hairpin structures. These ion-dependent transitions can be monitored in real-time using appropriately labeled nucleotides, providing insights into the thermodynamic and kinetic parameters governing these conformational changes.

Isotope-Enhanced Nuclear Magnetic Resonance for Dynamics Analysis

The incorporation of stable isotopes such as 13C into nucleic acids has opened new avenues for investigating molecular dynamics across multiple timescales [6] [7]. Isotope-enhanced nuclear magnetic resonance spectroscopy provides unique capabilities for characterizing motions ranging from picoseconds to hours, with particular strength in the microsecond-to-millisecond regime that is crucial for understanding functional dynamics.

Microsecond-Millisecond Timescale Motions

Molecular motions on the microsecond-to-millisecond timescale are particularly important for understanding nucleic acid function, as many biologically relevant processes occur within this temporal window [12] [13]. The incorporation of [2'-13C]2'-deoxyuridine and related isotope labels enables detailed characterization of these motions through specialized nuclear magnetic resonance techniques.

Relaxation Dispersion Techniques

Relaxation dispersion methods represent powerful approaches for detecting and quantifying conformational exchange processes [12] [13]. In the solid state, near-rotary-resonance relaxation dispersion measurements probe angular amplitudes of microsecond motions, while Bloch-McConnell relaxation dispersion detects conformational dynamics via fluctuation of the isotropic chemical shift. These complementary approaches provide comprehensive views of microsecond dynamics, with 15N relaxation dispersion being particularly sensitive to motions in the tens of microseconds range.

Site-Resolved Measurements

The ability to perform site-resolved measurements of microsecond-to-millisecond conformational dynamics represents a significant advantage of isotope labeling [13]. Multiple quantum coherence experiments can detect and quantify conformational exchange processes at specific nucleotide positions. Differential decay rates observed in these experiments reveal fluctuations of both isotropic and anisotropic components of chemical shifts, providing detailed information about local molecular motions.

Conformational Exchange Processes

Conformational exchange processes in nucleic acids can be detected through analysis of nuclear magnetic resonance relaxation parameters [13]. Large values of relaxation rate differences reveal chemical shift fluctuations occurring on microsecond-to-millisecond timescales. These measurements can distinguish between different types of motions, including local bond rotations and larger-scale conformational rearrangements. The use of 13C-labeled nucleotides enhances the sensitivity of these measurements and provides site-specific information about exchange processes.

Spectral Density Functions

The analysis of microsecond dynamics relies on spectral density functions that describe the frequency dependence of molecular motions [12]. The simplest form for solid-state applications relates the spectral density to correlation times and generalized order parameters. More complex spectral density functions can be employed to cover wider timescale ranges, although the validity of such models for accurately representing motions in nucleic acids requires careful validation through multiple experimental approaches.

Protein-Nucleic Acid Interaction Mapping

The characterization of protein-nucleic acid interactions represents a fundamental challenge in structural biology, requiring methods that can identify contact interfaces at atomic resolution [14] [15]. Isotope labeling strategies, including the use of [2'-13C]2'-deoxyuridine, have proven invaluable for mapping these critical interactions.

Cross-Linking Methodologies

Ultraviolet cross-linking combined with mass spectrometry provides a powerful approach for identifying proteins in direct contact with DNA in both reconstituted and native systems [14]. This methodology enables determination of contact interfaces at amino acid level resolution. The workflow allows mass spectrometric identification of cross-linked peptides, providing detailed information about which amino acid residues are in close proximity to specific nucleotide positions. The approach can distinguish between protein-DNA and protein-RNA interactions in single experiments.

Interface Characterization

Detailed structural characterization of protein-nucleic acid interfaces requires multiple complementary approaches [15]. Nuclear magnetic resonance spectroscopy using isotope-labeled nucleotides can provide information about binding-induced chemical shift changes, revealing which nucleotide positions are directly involved in protein contacts. The combination of chemical shift mapping with cross-linking data enables construction of detailed models of protein-nucleic acid complexes.

Binding Affinity Measurements

Isotope-enhanced nuclear magnetic resonance spectroscopy enables quantitative measurements of protein-nucleic acid binding affinities [16] [15]. Titration experiments using labeled nucleic acids can provide detailed thermodynamic parameters for these interactions. The enhanced sensitivity provided by isotope labeling allows for studies at physiologically relevant concentrations, where unlabeled systems would be insufficient for detailed analysis.

Structural Recognition Mechanisms

Protein-nucleic acid interactions involve multiple types of molecular recognition mechanisms [15]. Electrostatic interactions through salt bridges, dipolar interactions via hydrogen bonding, hydrophobic interactions, and base stacking all contribute to binding specificity and affinity. Isotope labeling strategies enable detailed characterization of these different interaction types through analysis of chemical shift perturbations, coupling constant changes, and relaxation parameter modifications upon protein binding. The incorporation of [2'-13C]2'-deoxyuridine provides specific information about sugar-protein contacts, which are often crucial for determining binding specificity and orientation.

Data Tables

Table 1: Chemical Shift Ranges for [2'-13C]2'-Deoxyuridine in Different Structural Contexts

Structural Context13C Chemical Shift Range (ppm)Coupling Constants (Hz)Reference
B-form DNA85.0-87.51JCH = 145-150 [17] [18]
A-form RNA/DNA hybrid87.5-90.01JCH = 140-145 [1] [19]
G-quadruplex structure88.0-92.01JCH = 135-140 [3] [11]
Hairpin loop region83.0-88.01JCH = 148-152 [11] [9]
Protein-bound complex86.0-89.51JCH = 142-147 [14] [20]

Table 2: Relaxation Parameters for Microsecond-Millisecond Dynamics Studies

Motion TypeTimescale RangeR1ρ EnhancementOrder Parameter (S²)Reference
Local bond rotation1-10 μs2-5 fold0.85-0.95 [12] [13]
Base pair opening10-100 μs5-15 fold0.70-0.85 [13] [21]
Loop flexibility100 μs-1 ms10-25 fold0.50-0.70 [11] [22]
Domain motion1-10 ms15-40 fold0.30-0.60 [12] [23]
Conformational exchange10-100 ms20-50 fold0.20-0.50 [13] [9]

Table 3: Thermodynamic Parameters for Structural Transitions

Transition TypeΔH (kcal/mol)ΔS (cal/mol·K)Activation Energy (kcal/mol)Reference
B-form to A-form-2.5 to -4.0-8.0 to -12.012-18 [24] [19]
Hairpin to G-quadruplex-16.0 to -20.0-45.0 to -55.025-35 [10] [9]
Duplex to single-strand8.0 to 12.025.0 to 35.020-28 [22] [25]
Protein binding-8.0 to -15.0-20.0 to -40.08-15 [14] [15]

Detailed Research Findings

Recent investigations have demonstrated that [2'-13C]2'-deoxyuridine serves as an exceptionally valuable probe for studying nucleic acid structure and dynamics. The sugar ring conformation in DNA/RNA hybrids has been shown to adopt intermediate conformations between canonical A- and B-forms, with the 13C label providing crucial information about these structural details [1] [19].

Studies of polypurine tract sequences have revealed that the DNA strand in DNA/RNA hybrids does not assume a standard B-form conformation but rather adopts O4'-endo sugar conformations with pseudorotation angles in the 72-110 degree range [19]. This intermediate conformation is distinct from both pure A-form and B-form structures and appears to be influenced by the RNA strand within the hybrid duplex.

G-quadruplex folding studies using site-specific 13C labeling have provided unprecedented insights into the kinetics and thermodynamics of these important structures [3] [10]. The slow exchange between parallel and antiparallel G-quadruplex forms occurs on timescales accessible to nuclear magnetic resonance spectroscopy, allowing for detailed characterization of transition states and folding pathways. Temperature-jump experiments have revealed that the major compaction occurs between early and late folding intermediates, with local rearrangements being sufficient to lock late intermediates into stable folded forms.

Protein-nucleic acid interaction studies have benefited significantly from isotope labeling approaches [14] [20]. Cross-linking combined with mass spectrometry has enabled identification of specific amino acid residues in contact with nucleotide bases, while nuclear magnetic resonance chemical shift mapping provides information about binding-induced conformational changes. These approaches have revealed that protein recognition often involves multiple interaction modes, with contacts distributed across both major and minor groove regions.

XLogP3

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Dates

Last modified: 04-14-2024

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